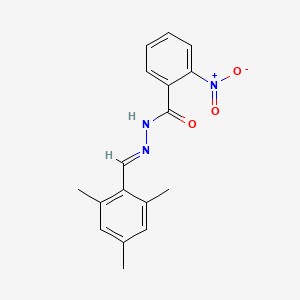

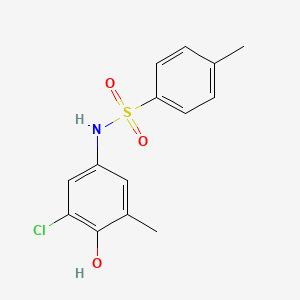

N-(3-chloro-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(3-chloro-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, involves multiple steps, including chlorination, ammonolysis, and condensation reactions. The optimization of these steps is crucial for achieving high yields and purity of the final product. For example, an improved synthesis process involving chlorination, condensation, and purification steps has been reported for a related sulfonamide compound, resulting in a total yield of 75% (Zhang De-jun, 2006).

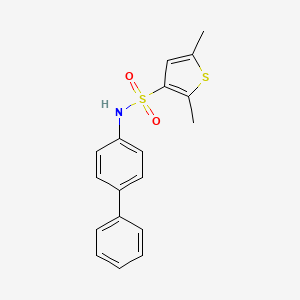

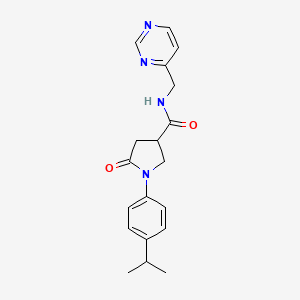

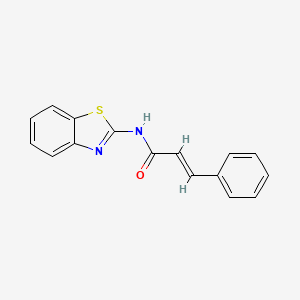

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structures of related sulfonamide compounds have been elucidated, revealing insights into their molecular conformations and intermolecular interactions (Rodrigues et al., 2015). Such structural information is vital for understanding the compound's reactivity and potential biological interactions.

Wissenschaftliche Forschungsanwendungen

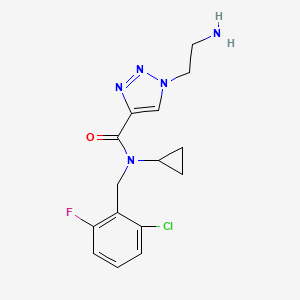

Anticancer Activity

Studies have shown that sulfonamide compounds exhibit potent anticancer activities through mechanisms like cell cycle inhibition, apoptosis induction, and autophagy pathways. For instance, a structure and gene expression relationship study of antitumor sulfonamides highlighted the identification of potent cell cycle inhibitors that have progressed to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines (Owa et al., 2002). Another research focused on new dibenzensulfonamides synthesized to develop anticancer drug candidates, revealing their ability to induce apoptosis and autophagy in tumor cells, along with inhibiting carbonic anhydrase isoenzymes IX and XII, which are associated with tumor growth (Gul et al., 2018).

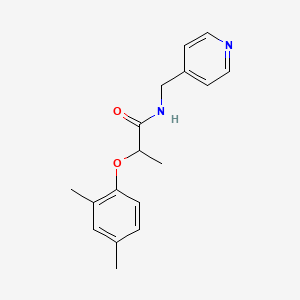

Molecular Synthesis and Characterization

Sulfonamides are also key in molecular synthesis, offering insights into the structural and electronic properties of compounds. A study on the synthesis and characterization of a newly synthesized sulfonamide molecule demonstrated the compound's structure through SCXRD studies and computational methods, showing its potential in drug development (Murthy et al., 2018).

Gene Expression Studies

The application of sulfonamides in gene expression studies has been illustrated by their ability to cause changes in gene expression related to anticancer activity. High-density oligonucleotide microarray analysis has been used to characterize antitumor sulfonamides, shedding light on drug-sensitive cellular pathways and the essential pharmacophore structure for antitumor activity (Owa et al., 2002).

Computational Studies

Computational studies on sulfonamides help in understanding their electronic and structural properties, which are crucial for drug design. For example, a computational study on sulfonamide derivatives provided insights into their molecular characteristics, stability, and reactivity, assisting in predicting their behavior in biological systems (Mahmood et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-chloro-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-3-5-12(6-4-9)20(18,19)16-11-7-10(2)14(17)13(15)8-11/h3-8,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTIBZHFVPHOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)